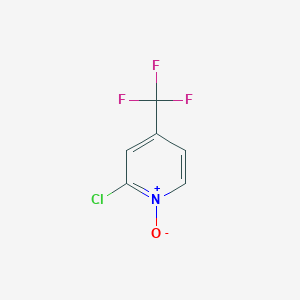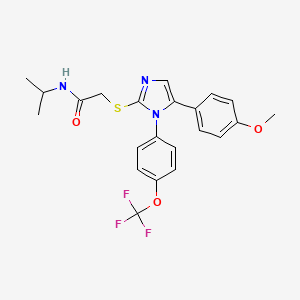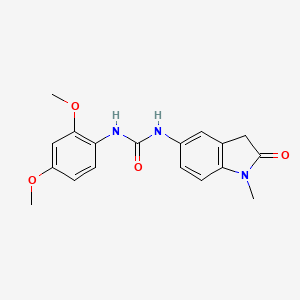
2-Chloro-4-trifluoromethyl-pyridine 1-oxide
Descripción general
Descripción
“2-Chloro-4-trifluoromethyl-pyridine 1-oxide” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . It can be synthesized from 2-chloro-4-iodopyridine .
Synthesis Analysis
The synthesis of “this compound” involves the trifluoromethylation of 2-chloro-4-iodopyridine . The process also involves the use of 4-Methylpyridin-2-amine . More details about the synthesis process can be found in the referenced documents .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . The 13C and 1H NMR chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . The compound is used in the synthesis of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
“this compound” is a pale yellow low melting solid . It has a molecular weight of 197.54 . It is stored at room temperature .Mecanismo De Acción
2-Chloro-4-trifluoromethyl-pyridine 1-oxide is a highly reactive compound and is able to form strong bonds with other molecules. It is able to act as a nucleophile, forming covalent bonds with other molecules. It is also able to act as an electrophile, forming electrostatic bonds with other molecules. Furthermore, this compound is able to act as a Lewis acid, forming ionic bonds with other molecules.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. It has also been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Furthermore, this compound has been found to have anti-cancer, anti-hyperglycemic, and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-trifluoromethyl-pyridine 1-oxide is a highly versatile compound and has a wide range of applications in various laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. Furthermore, it is relatively easy to store and handle. However, this compound is a highly reactive compound and must be handled with care. It is also highly volatile and must be stored in a sealed container.
Direcciones Futuras
In the future, 2-Chloro-4-trifluoromethyl-pyridine 1-oxide could be used in the development of new drugs and pharmaceuticals. It could also be used in the development of new polymers and surfactants. Furthermore, this compound could be used in the development of new organic dyes and pigments, as well as in the development of new organic semiconductors. Finally, this compound could be used in the development of new heterocyclic compounds, which could be used in the synthesis of new peptides and peptidomimetics.
Aplicaciones Científicas De Investigación
2-Chloro-4-trifluoromethyl-pyridine 1-oxide is widely used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals. It is also used in the synthesis of peptides, peptidomimetics, and other biomolecules. In addition, this compound is used in the synthesis of polymers and surfactants, as well as in the synthesis of heterocyclic compounds. Furthermore, this compound is used in the synthesis of organic dyes and pigments, and in the synthesis of organic semiconductors.
Safety and Hazards
“2-Chloro-4-trifluoromethyl-pyridine 1-oxide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
2-chloro-1-oxido-4-(trifluoromethyl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-3-4(6(8,9)10)1-2-11(5)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXDPRCUEAXEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1C(F)(F)F)Cl)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620855.png)
![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)
![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)
![1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2620863.png)


![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)
![N~1~-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2620870.png)

![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)